

OPC-163493 solubility and preparation for in vitro experiments

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Compound of Interest

Compound Name: OPC-163493

Cat. No.: B12377137

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Application Notes and Protocols for OPC-163493

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-163493 is an orally active and liver-targeted mitochondrial uncoupling agent with potential therapeutic applications in metabolic diseases.[1] As a mitochondrial uncoupler, **OPC-163493** dissipates the proton motive force across the inner mitochondrial membrane, leading to an increase in mitochondrial respiration and a decrease in the production of reactive oxygen species (ROS).[1][2] This mechanism of action makes it a subject of interest for conditions such as diabetes and nonalcoholic fatty liver disease (NAFLD).[3][4][5] Preclinical studies have demonstrated its efficacy in improving glycemic control and reducing hepatic steatosis.[3][4] These notes provide essential information on the solubility of **OPC-163493** and detailed protocols for its preparation for in vitro experiments.

Data Presentation: Solubility of OPC-163493

The solubility of **OPC-163493** is a critical factor for the design and reproducibility of in vitro studies. The following table summarizes the available quantitative data.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	125	372.79	Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. [1]

Experimental Protocols: Preparation of OPC-163493 for In Vitro Experiments

This protocol outlines the steps for preparing a stock solution of **OPC-163493** and its subsequent dilution for use in cell-based assays.

Materials:

- **OPC-163493** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile, nuclease-free water or appropriate cell culture medium
- Vortex mixer
- Ultrasonic bath (optional)

Protocol:

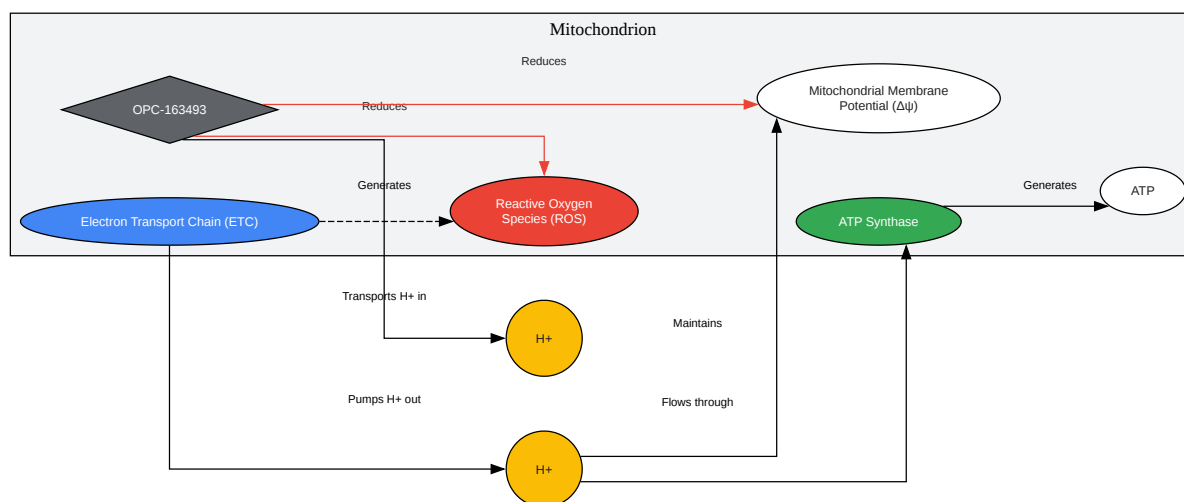
- Stock Solution Preparation (10 mM):

- Equilibrate the **OPC-163493** powder to room temperature before opening the vial to minimize moisture absorption.
- Aseptically weigh the required amount of **OPC-163493** powder. For a 10 mM stock solution, dissolve 3.35 mg of **OPC-163493** (Molecular Weight: 335.33 g/mol) in 1 mL of anhydrous DMSO.
- Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a short period to aid dissolution.[\[1\]](#)
- Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
- Working Solution Preparation:
 - Thaw a single aliquot of the 10 mM **OPC-163493** stock solution at room temperature.
 - Prepare serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentrations. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the culture medium.
 - It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically $\leq 0.1\%$).
 - For in vitro experiments using isolated rat liver mitochondria, **OPC-163493** has been shown to be effective in a concentration range of 0.5-10 µM.[\[1\]](#)

Mandatory Visualizations

Signaling Pathway of OPC-163493

The following diagram illustrates the mechanism of action of **OPC-163493** as a mitochondrial uncoupler.

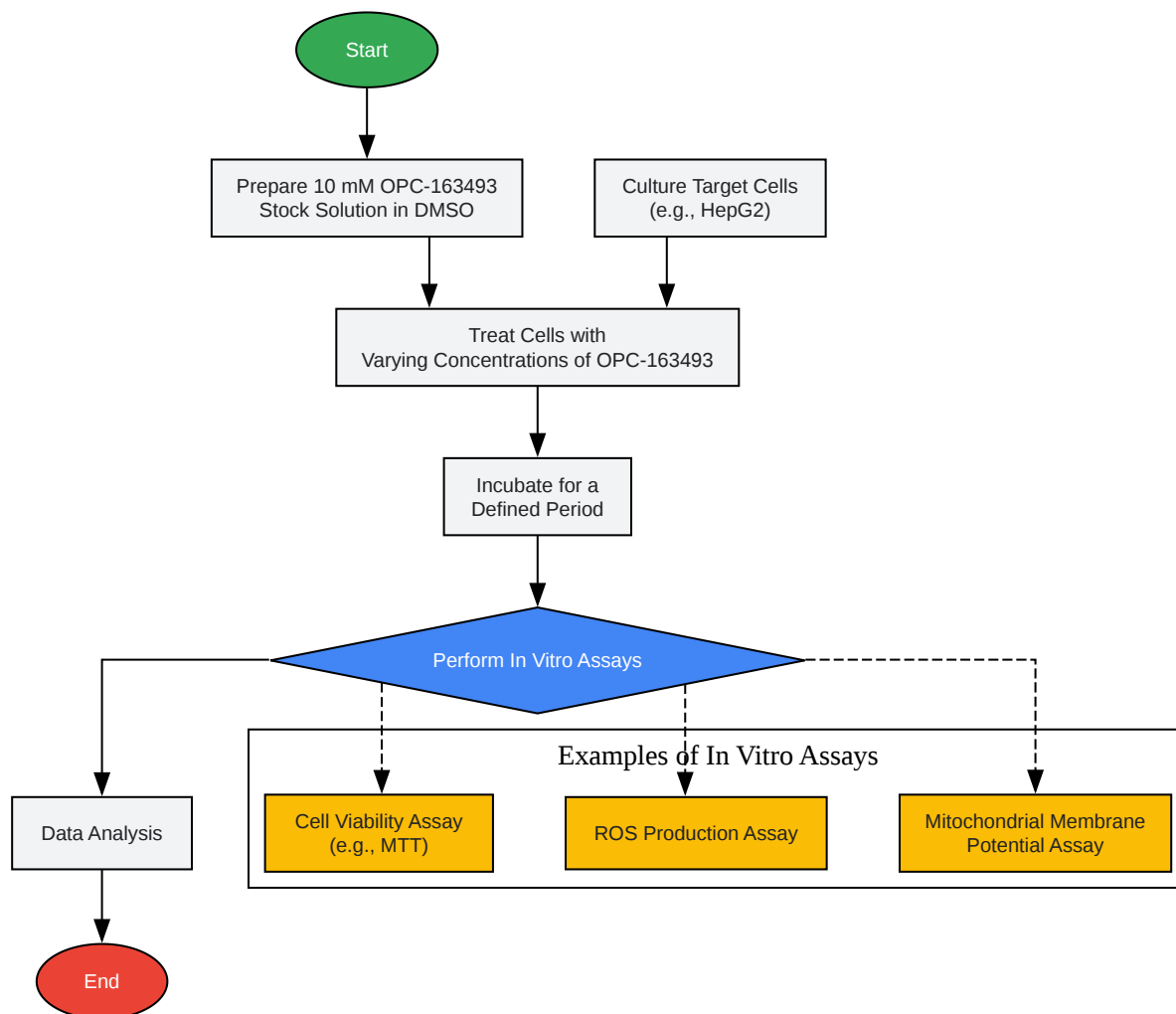


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Caption: Mechanism of action of **OPC-163493**.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for evaluating the effects of **OPC-163493** in vitro.



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